4-Methyl-2-pyridineacetaldehyde
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Overview
Description
2-(4-Methylpyridin-2-yl)acetaldehyde is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a methyl group at the 4-position and an acetaldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpyridin-2-yl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with appropriate reagents under controlled conditions. For instance, the use of Grignard reagents or organolithium compounds can facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of pyridine derivatives, including 2-(4-methylpyridin-2-yl)acetaldehyde, often involves catalytic processes. The use of zeolite catalysts, such as ZSM-5, has been reported to be effective in the gas-phase synthesis of pyridine bases . These methods are advantageous due to their scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpyridin-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: 2-(4-Methylpyridin-2-yl)acetic acid.
Reduction: 2-(4-Methylpyridin-2-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-methylpyridin-2-yl)acetaldehyde and its derivatives involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. Additionally, the pyridine ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)acetaldehyde: Lacks the methyl group at the 4-position, which can affect its reactivity and biological activity.
2-(4-Methylpyridin-2-yl)ethanol: The reduced form of 2-(4-methylpyridin-2-yl)acetaldehyde, with different chemical properties and applications.
2-(4-Methylpyridin-2-yl)acetic acid: The oxidized form, used in different synthetic and industrial applications.
Uniqueness
2-(4-Methylpyridin-2-yl)acetaldehyde is unique due to the presence of both the aldehyde and methyl groups, which confer distinct reactivity patterns and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H9NO |
---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
2-(4-methylpyridin-2-yl)acetaldehyde |
InChI |
InChI=1S/C8H9NO/c1-7-2-4-9-8(6-7)3-5-10/h2,4-6H,3H2,1H3 |
InChI Key |
XQVSHMJNMUCKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)CC=O |
Origin of Product |
United States |
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